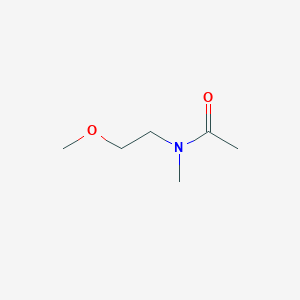

N-(2-methoxyethyl)-N-methylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-N-methylacetamide |

InChI |

InChI=1S/C6H13NO2/c1-6(8)7(2)4-5-9-3/h4-5H2,1-3H3 |

InChI Key |

MOHVAIVJEBBUQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CCOC |

Origin of Product |

United States |

Reaction Chemistry and Chemical Transformations Involving N 2 Methoxyethyl N Methylacetamide Derivatives

Chemical Reactivity Profiles of Acetamide Derivatives

The reactivity of N-(2-methoxyethyl)-N-methylacetamide is representative of tertiary amides, which are generally less reactive than primary and secondary amides due to the absence of an N-H bond. However, the presence of the methoxyethyl and methyl groups on the nitrogen atom introduces specific reaction possibilities.

Oxidation Pathways

The oxidation of N-alkyl amides can proceed through several pathways, often involving the carbon alpha to the nitrogen atom. While specific studies on the oxidation of this compound are not extensively documented, analogous transformations of N-alkyl amides provide insight into potential reactions. Catalytic oxidative N-dealkylation is a known transformation for drug molecules containing N-alkylamino moieties. nih.gov For instance, nanoporous gold (NPG) catalysts have been shown to facilitate the aerobic N-dealkylation of various amines, including tertiary amines, to their corresponding secondary amines. nih.gov This suggests that under similar conditions, this compound could potentially undergo oxidative demethylation or demethoxyethylation.

Another potential oxidation pathway involves the formation of hydroperoxides. The oxidation of N-alkyl amides with dioxygen has been reported to yield hydroperoxides. Furthermore, oxoammonium-catalyzed oxidation of N-substituted amines, including amides, can lead to the formation of imides. chemrxiv.org This transformation proceeds via a hydride transfer mechanism. chemrxiv.org

Reduction Reactions

The amide functional group is generally resistant to reduction, requiring strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing amides to amines. doubtnut.commasterorganicchemistry.com The reduction of N-methylacetamide with LiAlH₄ in ether yields N,N-dimethylamine, demonstrating the conversion of the acetyl group to an ethyl group and cleavage of the C-N bond is not the primary pathway. doubtnut.com By analogy, the reduction of this compound with LiAlH₄ is expected to yield N-(2-methoxyethyl)-N-methylethylamine.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and typically does not reduce amides under standard conditions. organic-chemistry.org However, the reactivity of NaBH₄ can be enhanced by the addition of activating agents. For instance, a combination of triflic anhydride (B1165640) (Tf₂O) activation followed by reduction with sodium borohydride in THF has been shown to be an effective method for reducing a wide range of amides to amines under mild conditions. organic-chemistry.orgresearchgate.net This method proceeds through the formation of an electrophilic iminium intermediate. organic-chemistry.org Another approach involves the use of sodium borohydride in combination with boron trifluoride etherate in refluxing THF to reduce both cyclic and acyclic amides to amines. researchgate.net

| Reducing Agent | Typical Conditions | Expected Product from this compound |

| Lithium Aluminum Hydride (LiAlH₄) | Ether or THF, reflux | N-(2-methoxyethyl)-N-methylethylamine |

| Sodium Borohydride (NaBH₄) / Triflic Anhydride (Tf₂O) | THF, room temperature | N-(2-methoxyethyl)-N-methylethylamine |

| Sodium Borohydride (NaBH₄) / Boron Trifluoride Etherate | THF, reflux | N-(2-methoxyethyl)-N-methylethylamine |

Substitution Reactions Involving Methoxyethyl and Methylamino Moieties

The N-methyl and N-methoxyethyl groups of this compound can potentially undergo substitution reactions, although these are generally less common than reactions at the carbonyl group. N-dealkylation represents a formal substitution at the nitrogen atom. Catalytic N-dealkylation methods, as mentioned in the oxidation section, can be employed to remove one of the alkyl groups. nih.govmdpi.com For example, ruthenium-catalyzed oxidation of methylamines using hydrogen peroxide can lead to N-demethylation through a methoxymethylamine intermediate. mdpi.com

Alkylation of the nitrogen atom in a tertiary amide is not possible. However, reactions involving the cleavage of the N-alkyl bonds can be considered a form of substitution.

Stability and Degradation Mechanisms of Methoxyethyl Amides

The stability of the amide bond is a key feature of this functional group. However, under certain conditions, amides can undergo hydrolysis. The hydrolysis of N-substituted amides is dependent on pH and temperature. psu.edu Studies on the hydrolysis of N-methylacetamide in high-temperature water have shown that the reaction is reversible and yields acetic acid and methylamine (B109427). psu.edu The hydrolysis rate is pH-dependent, with increased rates at both low and high pH. psu.edu A similar behavior would be expected for this compound, yielding acetic acid, and N-(2-methoxyethyl)-N-methylamine upon hydrolysis.

The presence of the methoxyethyl group may influence the rate and mechanism of hydrolysis. Studies on the hydrolysis of chloroacetamide herbicides have indicated that the nature of (alkoxy)alkyl substituents can significantly affect reactivity. google.com

Thermal degradation of amides can also occur at elevated temperatures. Pyrolysis experiments on various amides have shown that the decomposition pathways are influenced by the substituents on the nitrogen and carbonyl carbon. lookchem.com For this compound, thermal decomposition could potentially involve cleavage of the C-N bonds or rearrangements. Hydrothermal pyrolysis of amides can lead to a mixture of products including nitriles and N-methylalkyl amides. nih.gov

This compound Moiety as a Synthon in Organic Synthesis

In retrosynthetic analysis, a synthon is a conceptual fragment of a molecule that corresponds to a real synthetic equivalent. The this compound moiety can be viewed as a synthon for various reactive species. For instance, after a hypothetical cleavage of the acetyl group, the remaining N-(2-methoxyethyl)-N-methylamino group could be considered a synthon for a secondary amine.

More practically, derivatives of this compound can serve as building blocks in the synthesis of more complex molecules. For example, N-methylamide derivatives have been explored in medicinal chemistry to improve properties such as metabolic stability and membrane permeability. nih.gov The this compound framework could be incorporated into larger molecules to modulate their physicochemical properties.

While direct examples of this compound being used in multicomponent reactions were not found, the general principle of using amides in such reactions is established. nih.govresearchgate.net The amide functionality can participate in various cyclization and condensation reactions to form heterocyclic structures.

Advanced Spectroscopic and Computational Investigations of N 2 Methoxyethyl N Methylacetamide and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the structural and dynamic properties of molecules. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for characterizing the conformational isomers of amides.

Nuclear Magnetic Resonance (NMR) Studies for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for investigating the conformational isomerism of amides, most notably the cis-trans isomerization around the amide bond. The partial double bond character of the C-N bond restricts rotation, leading to distinct, slowly interconverting isomers that can be observed separately on the NMR timescale.

For N-methylacetamide analogues, the chemical environments of the nuclei are significantly different in the cis and trans conformations, resulting in distinct chemical shifts. For instance, in N-methylacetamide, the N-methyl and Cα-protons exhibit characteristic shifts depending on their proximity to the carbonyl oxygen. In the more stable trans isomer, the N-methyl group is cis to the carbonyl oxygen, while in the cis isomer, the Cα-protons are in this position. This anisotropic effect of the carbonyl group leads to clear differentiation in the ¹H NMR spectrum.

In N-(2-methoxyethyl)-N-methylacetamide, similar principles apply. The protons of the N-methyl and the N-methoxyethyl groups would be expected to show distinct signals for the cis and trans isomers. The relative populations of these isomers can be determined by integrating the corresponding NMR signals. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering definitive proof of their spatial proximity and thus confirming the specific isomeric form. For example, a NOESY cross-peak between the N-methyl protons and the acetyl methyl protons would be characteristic of the trans isomer.

Table 1: Illustrative ¹H NMR Chemical Shifts (ppm) for Cis and Trans Isomers of N-Alkylacetamides in CDCl₃ Note: These are typical values for N-methylacetamide and serve as a reference for analogous compounds.

| Protons | Trans Isomer (ppm) | Cis Isomer (ppm) |

|---|---|---|

| N-CH₃ | ~2.80 | ~2.95 |

| Ac-CH₃ | ~2.00 | ~2.10 |

Theoretical Chemistry Approaches

Theoretical and computational chemistry provide powerful tools to complement experimental studies, offering detailed insights into the electronic structure, stability, and reactivity of molecules at an atomic level.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are used to determine the electronic structure of amides. northwestern.edu These calculations can accurately predict molecular geometries, bond lengths, vibrational frequencies, and electronic properties like dipole moments and partial atomic charges. nih.govresearchgate.net

For N-methylacetamide, calculations reveal the planarity of the amide group and the significant partial double bond character of the C-N bond, which is the origin of the rotational barrier and cis-trans isomerism. umich.edu The electronic structure of this compound is expected to be similar, with the methoxyethyl group primarily exerting an electronic influence through inductive effects. The presence of the ether oxygen could also lead to intramolecular interactions, potentially influencing the conformational preferences of the side chain.

These computational methods also allow for the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the chemical stability of the compound.

Table 2: Calculated Properties of trans- and cis-N-Methylacetamide (Gas Phase) Data compiled from various ab initio and DFT studies.

| Property | Trans Isomer | Cis Isomer |

|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | 2.3 - 2.8 |

| C-N Bond Length (Å) | ~1.38 | ~1.39 |

| Dipole Moment (Debye) | ~3.8 | ~4.2 |

Conformational Landscape Analysis, Including Cis-Trans Isomerism of N-Methylacetamide Analogues

The conformational landscape of N-methylacetamide and its analogues is dominated by the cis-trans isomerism of the amide bond. For simple secondary amides like NMA, the trans conformer is generally more stable than the cis conformer by approximately 2-3 kcal/mol in the gas phase. umich.edu This preference is primarily due to reduced steric hindrance between the N-alkyl group and the acetyl methyl group in the trans form.

The energy barrier for rotation around the C-N bond is substantial, typically in the range of 15-20 kcal/mol, which is why the isomers can be observed separately at room temperature. nih.gov Theoretical calculations can map the potential energy surface for this rotation, identifying the minimum energy structures (the cis and trans isomers) and the transition state connecting them. researchgate.net

For this compound, the bulkier methoxyethyl group would likely have a significant impact on both the relative stability of the isomers and the rotational barrier. Steric interactions between the methoxyethyl group and the acetyl group in the cis conformation could be more pronounced, potentially leading to a greater preference for the trans isomer compared to NMA.

Solvation Models and Their Influence on Amide Stability

The solvent environment can have a profound effect on the conformational equilibrium of amides. The relative stability of the cis and trans isomers can change significantly with solvent polarity. fcien.edu.uy The cis isomer of NMA has a larger dipole moment than the trans isomer. Consequently, polar solvents tend to stabilize the cis form more effectively than the trans form, leading to an increase in the population of the cis isomer in solution compared to the gas phase. umich.edufcien.edu.uy

Computational solvation models are used to study these effects. These models can be broadly categorized into:

Implicit Solvation Models (Continuum Models): The solvent is represented as a continuous medium with a specific dielectric constant. These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the simulation. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. ibm.comnih.gov

Studies on NMA in explicit water have shown that water molecules form specific hydrogen bonds with the amide's carbonyl oxygen and N-H group, influencing its structure and dynamics. rsc.org For this compound, the ether oxygen in the side chain could also participate in hydrogen bonding with protic solvents, further complicating the solvation structure and potentially influencing the conformational equilibrium.

Molecular Modeling and Simulation Techniques for Amide-Containing Systems

Molecular modeling and simulation techniques, particularly Molecular Dynamics (MD), provide a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, yielding a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the investigation of dynamic processes such as conformational changes and intermolecular interactions.

For amide-containing systems like this compound, MD simulations can be used to:

Explore the conformational landscape and the kinetics of cis-trans isomerization.

Analyze the structure and dynamics of the surrounding solvent molecules. chemrxiv.org

Calculate thermodynamic properties such as free energy differences between conformers.

Study the dynamics of hydrogen bonding between the amide and solvent molecules. rsc.org

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. Force fields like CHARMM, AMBER, and OPLS are commonly used for biomolecular simulations and have been parameterized to accurately model the behavior of the amide group. fcien.edu.uy The choice of force field is critical for obtaining reliable simulation results. Ab initio MD (AIMD) simulations, which calculate the forces from first principles at each time step, offer higher accuracy but are computationally much more expensive. ibm.com

Emerging Applications of N 2 Methoxyethyl N Methylacetamide and Its Structural Derivatives in Chemical Sciences

Utilization as Solvents and Reaction Media

The unique molecular structure of N-(2-methoxyethyl)-N-methylacetamide, featuring a polar amide group and an ether linkage, positions it and its derivatives as highly effective and versatile solvents. These characteristics facilitate their use in a wide array of chemical transformations and formulations, addressing challenges from solubility to environmental impact.

Efficacy in Organic Synthesis Media and Solubility Enhancement

This compound belongs to the class of polar aprotic solvents. Such solvents are characterized by their polarity and lack of acidic protons, making them adept at dissolving a variety of salts and polar organic compounds. The properties of the parent compound, N-methylacetamide, are well-documented; it is a colorless, hygroscopic liquid or solid that is soluble in water and a range of organic solvents including ethanol, acetone, and benzene. wikipedia.org Its high dielectric constant makes it an excellent solvent in electrochemistry and for dissolving many inorganic salts. wikipedia.orgnih.gov

Table 1: Comparative Properties of Selected Polar Aprotic Solvents

| Solvent | Boiling Point (°C) | Dielectric Constant | Dipole Moment (D) |

|---|---|---|---|

| N-Methylacetamide | 206-208 | 191.3 (at 32 °C) | - |

| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 3.86 |

| N,N-Dimethylacetamide (DMAc) | 165 | 37.8 | 3.72 |

| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | 3.96 |

This table provides a comparison of the physical properties of N-methylacetamide with other common polar aprotic solvents.

Green Solvent Alternatives and Deep Eutetctic Solvent Formulations

In the drive towards more sustainable chemical processes, the replacement of conventional volatile organic compounds with "green" alternatives is a significant goal. Solvents like DMF, DMAc, and N-methylpyrrolidone (NMP) have come under scrutiny due to toxicity concerns. acs.org This has spurred research into safer alternatives. This compound and its derivatives represent a class of compounds with potential as greener solvents due to their likely lower volatility and different toxicological profiles compared to traditional amides.

A particularly promising application is in the formulation of Deep Eutectic Solvents (DESs). DESs are mixtures of two or more components that, at a particular molar ratio, exhibit a melting point significantly lower than that of the individual components. These solvents are often biodegradable, non-flammable, and have low vapor pressure, making them attractive green alternatives to traditional solvents.

Research has extensively demonstrated the utility of the related compound, N-methylacetamide (NMA), as a hydrogen bond donor in the formation of DESs, particularly with lithium salts. These NMA-based DESs have shown promise as electrolytes for applications in lithium-ion batteries and supercapacitors, exhibiting wide liquid ranges, low vapor pressures, and good electrochemical stability.

Table 2: Examples of N-Methylacetamide (NMA)-Based Deep Eutectic Solvents

| Hydrogen Bond Acceptor | Molar Ratio (NMA:Salt) | Eutectic Temperature (°C) | Key Application |

|---|---|---|---|

| Lithium bis[(trifluoromethyl)sulfonyl]imide (LiTFSI) | 4:1 | -72 | Lithium-ion Batteries |

| Lithium hexafluorophosphate (B91526) (LiPF₆) | Not specified | -85 to -52 | Supercapacitors |

| Lithium nitrate (B79036) (LiNO₃) | Not specified | -85 to -52 | Supercapacitors |

This interactive table summarizes the composition and properties of several deep eutectic solvents formulated with N-methylacetamide.

The structural similarities between NMA and this compound suggest that the latter could also serve as a valuable component in novel DES formulations. The additional ether functionality could influence the resulting DES properties, such as viscosity, conductivity, and solvation capabilities, offering a pathway to tune these characteristics for specific applications.

Contributions to Ligand Design and Catalysis

The amide functionality is a cornerstone in the design of advanced catalysts. The ability of the amide N-H or C=O group to engage in hydrogen bonding or coordinate with metal centers allows for the creation of sophisticated catalytic systems that can control reactivity and selectivity.

N-(2-Methoxyethyl)-Containing Amide Ligands in Transition Metal Catalysis

Amide-containing ligands, known as amido ligands when deprotonated, are integral to transition metal catalysis. They serve various roles, from acting as strong bases for substrate activation to stabilizing low-coordinate metal complexes. nih.gov The electronic and steric properties of the amido ligand can be finely tuned by modifying the substituents on the nitrogen atom.

Incorporating a 2-methoxyethyl group onto the amide nitrogen introduces a hemilabile coordinating arm. The oxygen atom of the methoxy (B1213986) group can coordinate to the metal center, creating a chelate ring that enhances the stability of the complex. This coordination is often reversible, allowing the ether to dissociate and open a coordination site for substrate binding during the catalytic cycle. This hemilability is a powerful design element in catalysis. While specific examples focusing on this compound as a ligand precursor are not extensively documented, the principle of using ether-functionalized amido ligands is established in the synthesis of various metal complexes for catalytic applications. rsc.orgnih.gov For instance, the synthesis of transition metal amido complexes is a key step in developing catalysts for reactions like hydrosilylation and transamidation. nih.govgoogle.com

Development of Bifunctional Catalysts with Amide Functionality

Bifunctional catalysis is a strategy where two distinct catalytic sites within a single molecule work in concert to promote a chemical reaction. This approach often leads to higher activity and selectivity than would be achieved by two separate catalyst molecules. The amide group is an excellent functional handle for designing bifunctional catalysts due to its ability to act as a hydrogen bond donor (via the N-H in primary/secondary amides) or acceptor (via the C=O).

In organocatalysis, for example, amide-based bifunctional catalysts have been developed where the amide moiety activates an electrophile through hydrogen bonding, while a separate Lewis basic site on the same molecule activates the nucleophile. This dual activation strategy has been successfully applied to a range of asymmetric reactions. The development of catalysts that can differentiate between similar amide groups within the same molecule highlights the sophistication of this approach. nih.gov This is achieved by creating a catalyst with one subunit for recognizing a specific amide and another for carrying out the reaction.

In the context of metal-organic frameworks (MOFs), ligands containing amide groups can create bifunctional heterogeneous catalysts. The metal nodes of the MOF can act as Lewis acid sites, while the amide functionality within the organic linker serves as a Lewis basic or hydrogen-bonding site. This synergy enables cascade reactions and other complex transformations within the pores of the MOF. researchgate.net

Role in Polymer Science and Materials Development

Polar aprotic solvents play a crucial role in the synthesis, processing, and application of a wide range of polymers. Their ability to dissolve polar polymers and act as effective reaction media makes them indispensable in this field.

While direct applications of this compound in polymer science are emerging, the well-established roles of its structural relatives, N-methylacetamide (NMA) and N,N-dimethylacetamide (DMAc), provide a strong indication of its potential. These solvents are used in the production of various polymers and materials. For instance, NMA is used as an intermediate in the production of construction materials. nih.gov

The vinyl derivative, N-vinyl-N-methylacetamide, is used as a monomer for polymerization. The resulting poly(N-vinyl-N-methylacetamide) is explored for pharmaceutical applications, including as a solubilizing agent for poorly soluble drugs and in the production of plasma expanders, owing to its low toxicity and good excretion profile. google.com Furthermore, RAFT polymerization of N-methyl-N-vinylacetamide has been used to create well-defined block copolymers. acs.org Another related polymer, derived from N-ethenyl-N-methylacetamide, is being investigated for biomedical applications, such as in drug delivery systems and tissue engineering, due to its potential biocompatibility. researchgate.net

Given this context, this compound is a strong candidate for use as a high-performance solvent in polymer chemistry. Its solvent properties would be suitable for dissolving a range of polymers and for use as a medium in polymerization reactions, such as in the synthesis of polyamides or polyurethanes. It could also find use in the processing of polymer membranes and fibers. Moreover, its structural motifs could be incorporated into new monomers to create functional polymers with tailored properties for advanced materials applications.

Incorporation of this compound Related Monomers in Polymerization

The field of polymer chemistry has seen significant advancements through the development of "smart" polymers that respond to external stimuli. Structural derivatives of this compound, particularly acrylamide-based monomers, are instrumental in creating such advanced materials. A notable example is Poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm), which integrates both amide and ethyleneglycolether groups into its structure. researchgate.net This polymer has been synthesized using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Group-Transfer Polymerization (GTP). researchgate.netmdpi.com

A key characteristic of these polymers is their thermoresponsive nature, specifically exhibiting a lower critical solution temperature (LCST). researchgate.net Below the LCST, the polymer is soluble in water, but as the temperature rises above this critical point, the polymer chains undergo a conformational change and precipitate out of the solution. Research has shown that for PMOEAm, the cloud point (CP), which is an experimental measure of the LCST, is influenced by the polymer's molar mass. As the molar mass increases, the cloud points also increase, eventually converging to around 46 °C for a 1 wt% solution. researchgate.net This behavior is partly attributed to the hydrophobic end groups introduced by the RAFT agents during synthesis. researchgate.net

Furthermore, when these thermoresponsive blocks are incorporated into block copolymers with hydrophilic blocks, such as poly(N,N-dimethylacrylamide) (PDMAm), their phase transition behavior can be precisely tuned. For instance, block copolymers with significant PMOEAm blocks undergo the coil-to-globule transition at higher temperatures, around 60 °C, demonstrating the versatility of these monomers in designing materials with specific thermal properties. researchgate.net

Table 1: Polymerization and Properties of this compound Related Monomers

| Monomer Derivative | Polymerization Method | Key Polymer Property | Research Findings |

|---|---|---|---|

| N,N-bis(2-methoxyethyl)acrylamide (MOEAm) | RAFT, GTP | Thermoresponsive (LCST) | Cloud point increases with molar mass, converging at 46°C. researchgate.net |

| N,N-bis(2-methoxyethyl)acrylamide (MOEAm) | RAFT | Tunable Cloud Point | When copolymerized with PDMAm, the coil-to-globule transition occurs around 60°C. researchgate.net |

Use of Amide Derivatives in Polymer Synthesis as Porogens or Co-solvents

Amide derivatives are widely utilized in polymer synthesis, not only as monomers but also as crucial additives like porogens and co-solvents. numberanalytics.commdpi.com Porogens, or pore-forming agents, are essential in the fabrication of porous polymer materials, such as membranes for separation technologies. mdpi.com They play a vital role in creating the desired pore structure, size, and distribution within the polymer matrix. mdpi.com The addition of specific types and amounts of porogens can significantly impact the final porosity and performance of polymeric membranes. mdpi.com

Amides, due to their chemical structure featuring a carbonyl group linked to a nitrogen atom, possess properties that make them effective solvents and porogens. numberanalytics.com Their polarity and ability to form hydrogen bonds allow them to dissolve a wide range of monomers and polymers. numberanalytics.com In polymer synthesis, particularly in membrane fabrication, solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common. researchgate.net These amide-based solvents facilitate the creation of pores during the phase inversion process, where a polymer solution is cast and then immersed in a non-solvent bath. The solvent-non-solvent exchange rate, influenced by the properties of the amide solvent, dictates the final membrane morphology.

The push towards more sustainable chemical processes has led to research into greener alternatives to conventional amide solvents. researchgate.netbohrium.com Bio-based solvents are being explored for amide bond formation and other polymerization processes to reduce the environmental and health concerns associated with traditional solvents. researchgate.net The fundamental properties of the amide functional group, however, continue to make this class of compounds valuable as co-solvents and porogens for controlling polymer morphology and function. numberanalytics.commdpi.com

Applications in Biochemical and Molecular Research Tools

Probes for Protein Interaction Studies

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and chemical probes are essential tools in this research. nih.gov While this compound itself is not a widely cited probe, its structural features, particularly the N-methylacetamide core, are highly relevant. N-Methylacetamide (NMA) is often used as a simple, real-world model for the peptide bond in proteins. lifechempharma.com The conformational properties of NMA, which can exist in both trans and cis forms, are crucial for stabilizing peptide and protein structures. lifechempharma.com

Developing probes for PPIs often involves creating molecules that can mimic a part of a protein or bind to a specific site. nih.govnih.gov The N-methylamide structure is a key feature in the design of such molecules. For example, N-methylation can increase resistance to metabolic enzymes and improve membrane permeability, which are desirable properties for a chemical probe intended for use in living cells. nih.gov By modifying the substituents on the amide nitrogen and the acetyl group, researchers can design derivatives that target specific protein environments or interactions. The methoxyethyl group in this compound, for instance, could influence solubility and hydrogen bonding capabilities, potentially directing the molecule to particular protein surfaces. Techniques for studying these interactions include two-hybrid systems and protein complementation assays (PCA), where probes are fused to proteins of interest to report on their proximity. nih.gov

Radiotracer Synthesis for Molecular Imaging Research

Molecular imaging techniques, such as Positron Emission Tomography (PET), rely on radiotracers to visualize and quantify biological processes in vivo. nih.gov The synthesis of effective radiotracers is a critical area of research. Structural derivatives of this compound have emerged as promising candidates for developing new PET tracers.

A significant example involves the development of antagonists for the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), a target for pain research. nih.gov Researchers synthesized N-methylamide derivatives of the known TRPV1 antagonist SB366791. The N-methylation strategy was deliberately employed to prevent amide–iminol tautomerization, a chemical transformation that could lead to multiple isomers and reduce binding specificity. nih.gov This structural modification resulted in compounds with significantly higher antagonistic activity against TRPV1 compared to the original compound. nih.gov

Crucially, these N-methylamide derivatives were designed for radiolabeling. By incorporating 3-methoxy or 3-fluoroalkoxy substituents, the molecules could be readily labeled with the positron-emitting isotopes Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). The successful synthesis of these [¹¹C] and [¹⁸F] labeled radiotracers enabled exploratory PET imaging studies in rats, demonstrating the utility of the N-methylamide scaffold in creating tracers for molecular imaging. nih.gov This work highlights how specific amide derivatives can be pivotal in the development of next-generation research tools for visualizing biological targets in living systems. nih.govnih.gov

Table 2: N-Methylamide Derivatives in Radiotracer Development

| Parent Compound | Derivative Structure | Isotope | Imaging Target | Key Finding |

|---|---|---|---|---|

| SB366791 | N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide | ¹¹C | TRPV1 | N-methylamide structure prevents tautomerization and increases antagonistic activity. nih.gov |

| SB366791 | N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamide | ¹⁸F | TRPV1 | Successfully used for PET imaging trials in rats. nih.gov |

Impact on Fine Chemical Synthesis and Intermediates

N-substituted acetamides are valuable intermediates in the synthesis of fine chemicals, a category that includes pharmaceuticals, agrochemicals, and specialty materials. researchgate.netwikipedia.org The versatility of the amide bond and the ability to introduce various functional groups make compounds like this compound and its relatives useful building blocks in organic synthesis.

A closely related compound, N-Methoxy-N-methylacetamide, is recognized as an important intermediate that can efficiently acetylate polycarbonyl compounds. medchemexpress.com It serves as a precursor for the synthesis of other active compounds, including ketones, aldehydes, and carboxylic acids, through reactions such as nucleophilic addition and reduction. medchemexpress.com The N-methoxy-N-methylamide group, often called a Weinreb amide, is particularly useful in organic synthesis because it reacts with organometallic reagents to form ketones without over-addition to form tertiary alcohols, a common side reaction with other acylating agents.

Simpler amides like N-Methylacetamide are used as intermediates in the production of agrochemicals. wikipedia.org The bifunctionality of derivatives such as 2-Hydroxy-N-methylacetamide, which contains both a hydroxyl and an N-methylamide group, allows it to participate in a wide range of reactions, making it a valuable building block for pharmaceuticals and polymers. nbinno.com The presence of the methoxyethyl group in this compound adds another layer of functionality, influencing polarity, solubility, and potential for coordination, making it and its derivatives attractive intermediates for creating complex and high-value molecules in the fine chemical industry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing N-(2-methoxyethyl)-N-methylacetamide, and how can reaction conditions be tailored to improve yield?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a methoxyethylamine derivative with acetyl chloride in ethanol under controlled pH (neutral to slightly acidic) optimizes amide bond formation. Reaction monitoring via TLC (hexane:ethyl acetate = 9:1) ensures completion, followed by solvent removal under reduced pressure and crystallization (ethanol) for purification . Parallel methods for similar acetamides emphasize adjusting stoichiometry (e.g., 1:1.5 molar ratio of amine to acylating agent) and solvent polarity to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks at δ ~2.0–2.2 ppm (acetamide methyl group), δ ~3.3–3.5 ppm (methoxy CH₃), and δ ~3.6–4.0 ppm (methylene groups adjacent to oxygen) confirm the structure.

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) validate functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 146 for [M+H]⁺) and fragmentation patterns distinguish isomers .

Q. How does the methoxyethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Answer : The methoxyethyl moiety enhances hydrophilicity due to ether oxygen’s polarity, improving solubility in polar solvents (e.g., ethanol, DMSO). Stability studies show resistance to hydrolysis under neutral conditions but susceptibility in strong acids/bases due to amide bond cleavage. Comparative data with N-methylacetamide (without methoxyethyl) highlight ~30% higher aqueous solubility .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are used to model this compound’s electronic structure, and how do they align with experimental data?

- Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates bond lengths, charge distribution, and frontier molecular orbitals. For example, HOMO-LUMO gaps (~5.2 eV) correlate with UV-Vis absorption maxima. Exact exchange terms in functionals improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) .

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

- Answer : Discrepancies often arise from solvent choice, catalyst presence, or purification methods. Systematic optimization (e.g., Design of Experiments) evaluates variables like temperature (60–100°C), reaction time (4–12 h), and solvent polarity (toluene vs. THF). Purity validation via HPLC (C18 column, acetonitrile/water gradient) ensures consistency .

Q. What strategies are employed to study the compound’s biological activity, such as antimicrobial assays, and how are false positives mitigated?

- Answer : In vitro antimicrobial testing (e.g., broth microdilution) uses standardized strains (e.g., E. coli ATCC 25922) with MIC values reported. Controls include solvent-only blanks and reference antibiotics (e.g., ampicillin). False positives from solvent toxicity are ruled out via parallel cytotoxicity assays (e.g., MTT on mammalian cells) .

Q. How is this compound utilized in advanced material science, such as ionic liquid formulations?

- Answer : The compound’s derivatives (e.g., pyrrolidinium salts with bis(trifluoromethanesulfonyl)imide anions) serve as ionic liquids for battery electrolytes. Key properties include low viscosity (~45 cP at 25°C) and high thermal stability (>300°C). Synthesis involves quaternization of the amine followed by anion exchange .

Methodological Notes

- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of methoxyethyl groups.

- Data Validation : Cross-reference computational results (DFT) with crystallographic data (if available) to validate bond angles/geometry.

- Biological Studies : Use ≥3 biological replicates and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.